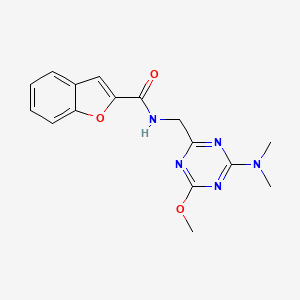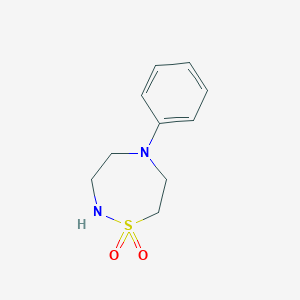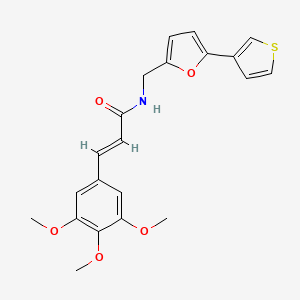
1-(4-Chloro-3-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound A' and has been found to exhibit promising results in preclinical studies. The purpose of
Aplicaciones Científicas De Investigación
Pharmacological Characterization
1-(4-Chloro-3-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has been explored for its pharmacological properties. A study investigated its affinity and selectivity for κ-opioid receptors (KOR), with findings suggesting potential in treating depression and addiction disorders. The compound demonstrated efficacy in various assays related to these conditions, supporting its potential therapeutic use (Grimwood et al., 2011).
Synthesis and Structural Analysis
Research has also focused on synthesizing and analyzing the structural aspects of compounds related to 1-(4-Chloro-3-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride. A study detailed the synthesis of related compounds, examining their molecular structure and magnetic properties, contributing to the broader understanding of such chemical structures (Bai et al., 2018).
Reactivity and Molecular Interactions
Another area of interest is the reactivity and molecular interactions of derivatives of this compound. For instance, research into the cleavage of C-S bonds in certain ligands related to this compound revealed insights into the reaction mechanisms and the formation of metal clusters, contributing to our understanding of such chemical reactions (Huang et al., 2007).
Corrosion Inhibition
Research has also explored the use of related compounds as corrosion inhibitors. Studies have investigated the inhibitive effects of similar compounds on metal surfaces in acidic environments, contributing to the development of more effective corrosion prevention methods (Murmu et al., 2019).
Propiedades
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S.ClH/c1-11-8-13(5-6-14(11)16)19-9-12(18)10-20-15-4-2-3-7-17-15;/h2-8,12,18H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQTWKFFNNIKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CSC2=CC=CC=N2)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2945667.png)
![N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2945668.png)


![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)

![N~4~-(4-chlorophenyl)-N~6~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2945678.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945680.png)



![3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2945686.png)
![2-(3-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2945688.png)
![N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2945689.png)